molecular formula C9H12ClN B13679484 4-Chloro-2-isobutylpyridine

4-Chloro-2-isobutylpyridine

Cat. No.: B13679484
M. Wt: 169.65 g/mol
InChI Key: HKHDYEPRYRYBJO-UHFFFAOYSA-N
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Description

4-Chloro-2-isobutylpyridine is an organic compound belonging to the pyridine family. Pyridines are aromatic heterocycles containing a nitrogen atom in the ring. This compound is characterized by the presence of a chlorine atom at the fourth position and an isobutyl group at the second position of the pyridine ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isobutylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-isobutylpyridine using a chlorinating agent such as phosphorus oxychloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isobutylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-isobutylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-isobutylpyridine involves its interaction with specific molecular targets. The chlorine atom and the isobutyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-isobutylpyridine is unique due to the presence of both the chlorine atom and the isobutyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

4-Chloro-2-isobutylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and therapeutic applications, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the chlorination of isobutylpyridine derivatives. The structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and an isobutyl group at the 2-position. This specific arrangement is crucial for its biological activity.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral properties, particularly against HIV. A study highlighted that certain pyridine derivatives can selectively down-modulate the human CD4 protein, which is essential for HIV entry into host cells. This mechanism suggests that this compound may serve as a potential HIV entry inhibitor, contributing to therapeutic strategies against viral infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar pyridine derivatives have shown promising antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain substituted pyrazolopyridines display IC50 values in the low micromolar range against pancreatic and prostate cancer cell lines, indicating a strong potential for further development in cancer therapy .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMIA PaCa-2<10Induces apoptosis, cell cycle arrest
Substituted PyrazolopyridinePC-3<5Inhibits receptor protein kinases
Other Pyridine DerivativesSCOV3<15Targets oncogenic signal pathways

The biological activity of this compound appears to be linked to its ability to interact with specific cellular targets. For example, it may inhibit key signaling pathways involved in cancer proliferation and survival. The down-modulation of CD4 by similar compounds suggests a mechanism where the compound interferes with protein translocation processes critical for viral entry and cellular signaling .

Case Study 1: HIV Entry Inhibition

In a controlled study, researchers evaluated the efficacy of various pyridine derivatives, including this compound, in inhibiting HIV entry into T cells. Results showed that these compounds effectively reduced CD4 expression on T cells, thereby decreasing susceptibility to HIV infection.

Case Study 2: Antiproliferative Effects on Cancer Cells

A series of experiments assessed the antiproliferative effects of this compound on prostate cancer cell lines (PC-3). The compound was found to significantly induce cell cycle arrest at the G0/G1 phase and promote apoptosis, highlighting its potential as an anticancer agent.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

4-chloro-2-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12ClN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3

InChI Key

HKHDYEPRYRYBJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=CC(=C1)Cl

Origin of Product

United States

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